2-(5-methoxy-2-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide
Description
Propriétés
IUPAC Name |
2-[5-methoxy-2-[(1-methyltetrazol-5-yl)sulfanylmethyl]-4-oxopyridin-1-yl]-N-[4-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N6O3S/c1-26-17(23-24-25-26)31-10-13-7-14(28)15(30-2)8-27(13)9-16(29)22-12-5-3-11(4-6-12)18(19,20)21/h3-8H,9-10H2,1-2H3,(H,22,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGYFGFFRGSOHCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)SCC2=CC(=O)C(=CN2CC(=O)NC3=CC=C(C=C3)C(F)(F)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
The compound 2-(5-methoxy-2-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its diverse structural features and potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following molecular formula:
| Property | Value |
|---|---|
| CAS Number | 1005291-93-9 |
| Molecular Formula | C₁₈H₁₈F₃N₆O₃S |
| Molecular Weight | 400.5 g/mol |
| SMILES Notation | COc1cn(CC(=O)Nc2ccc(C)cc2)c(CSc2nnnn2C)cc1=O |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the tetrazole moiety is significant, as it has been shown to enhance the lipophilicity and bioavailability of compounds, potentially leading to improved pharmacological effects.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular responses.
- Receptor Modulation : It may act as a modulator for certain receptors, influencing physiological processes such as inflammation and pain perception.
Biological Activities
Recent studies have examined the pharmacological properties of this compound, revealing several promising activities:
Antitumor Activity
Research indicates that derivatives similar to this compound exhibit significant antitumor effects. For instance, compounds with similar structural motifs have shown cytotoxicity against various cancer cell lines, including A549 (lung cancer) and NIH/3T3 (mouse embryoblast) cells. The mechanism often involves inducing apoptosis and inhibiting cell proliferation.
Anticonvulsant Properties
The compound's structural features suggest potential anticonvulsant activity. Studies on related thiazole derivatives have demonstrated similar properties, indicating that the incorporation of specific functional groups can enhance efficacy against seizures.
Antioxidant Activity
The antioxidant capacity of this compound has been evaluated through assays measuring lipid peroxidation suppression. Compounds with analogous structures have shown effectiveness in reducing oxidative stress markers, which is crucial for preventing cellular damage in various diseases.
Case Studies
Several case studies highlight the biological implications of this compound:
- Antitumor Efficacy :
-
Anticonvulsant Activity :
- In animal models, compounds with similar tetrazole structures showed a median effective dose (ED₅₀) significantly lower than standard anticonvulsants, indicating enhanced therapeutic potential .
- Antioxidant Studies :
Applications De Recherche Scientifique
Anticancer Activity
Recent studies have highlighted the potential of compounds containing tetrazole and pyridine rings in anticancer therapies. For instance, related compounds have demonstrated significant cytotoxic effects against various cancer cell lines, including human lung adenocarcinoma and melanoma . The structural features of the compound could be optimized to enhance selectivity and potency against specific tumor types.
Anticonvulsant Properties
Research into similar pyridine-based compounds has shown promising anticonvulsant activities. The structure-activity relationship (SAR) analyses indicate that modifications to the pyridine ring can lead to enhanced efficacy in seizure models . This suggests that the compound may also possess anticonvulsant properties worth investigating.
Purinergic Signaling Modulation
The purinergic system plays a crucial role in various physiological processes, including immune response and inflammation. Compounds that can modulate purinergic signaling pathways are being explored for therapeutic applications in immune-mediated diseases (IMIDs). The unique structure of this compound may allow it to interact with purinergic receptors or enzymes involved in purine metabolism .
Potential Neurological Applications
Given the presence of the tetrazole moiety, which is known for its neuroactive properties, this compound could be investigated for its effects on neurological disorders. Compounds with similar structures have been shown to influence neurotransmitter systems and exhibit neuroprotective effects .
Case Study 1: Anticancer Activity
A study evaluated the anticancer effects of a series of pyridine derivatives against A549 human lung adenocarcinoma cells. The results indicated that certain modifications to the pyridine ring significantly increased cytotoxicity, with IC50 values indicating effective concentrations for inducing apoptosis in cancer cells .
Case Study 2: Anticonvulsant Screening
In a recent anticonvulsant screening program, compounds structurally related to this compound were tested in animal models. The findings revealed that specific substitutions on the pyridine ring enhanced protection against seizures induced by pentylenetetrazole (PTZ), suggesting a potential pathway for further development .
Comparaison Avec Des Composés Similaires
Structural Comparison with Analogous Compounds
Table 1: Key Structural Features of Comparable Acetamide Derivatives
Key Observations:
- Core Heterocycle: Pyridinone (target) vs. thiazole (4c) or triazole (others).
- Tetrazole vs. Other Substituents : The 1-methyltetrazole-thioether group in the target compound and 4c may enhance metabolic stability compared to imidazole or pyrazole derivatives (e.g., 4a in ).
Pharmacological and Physicochemical Comparison
Table 2: Bioactivity and Properties of Selected Compounds
Key Findings:
- Tetrazole-Thioether Advantage : Compound 4c (tetrazole) shows higher potency (IC₅₀ = 23.3 µM) and selectivity (SI >42.9) than its imidazole counterpart (4a, IC₅₀ = 38.7 µM), suggesting the tetrazole group enhances target specificity .
- Trifluoromethyl Effect: The 4-CF₃ group in the target compound likely improves metabolic stability over non-fluorinated analogs, as CF₃ groups resist oxidative degradation .
- Solubility Trade-offs : Higher logP in the target compound may reduce aqueous solubility compared to 4c, necessitating formulation optimization.
Q & A
Q. What synthetic strategies are recommended for optimizing the yield of this compound?
The synthesis of complex acetamide derivatives often involves multi-step protocols. For this compound, key steps include:
- Coupling reactions : Use of tetrazole-thioether linkages (e.g., [(1-methyl-1H-tetrazol-5-yl)thio]methyl groups) requires careful control of sulfur nucleophiles and alkylation conditions .
- Solvent and catalyst selection : Polar aprotic solvents (e.g., DMF) and catalysts like pyridine or zeolites improve reaction efficiency, as demonstrated in analogous acetamide syntheses .
- Purification : Column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol ensures purity (>95%) .
Q. How is structural characterization validated for this compound?
A combination of spectroscopic and analytical methods is critical:
- NMR : ¹H/¹³C NMR confirms substituent positions (e.g., methoxy, trifluoromethylphenyl) and tetrazole-thioether connectivity .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ ion) .
- Elemental analysis : Agreement between calculated and experimental C/H/N/S content (±0.4%) confirms purity .
Q. What preliminary biological assays are suitable for evaluating its activity?
Initial screening should focus on:
- Antiproliferative assays : Use MTT or SRB protocols on cancer cell lines (e.g., HepG2, MCF-7) to assess IC₅₀ values .
- Enzyme inhibition studies : Target kinases or oxidoreductases, given the tetrazole-thioether moiety’s affinity for metal ions in active sites .
- Docking simulations : Molecular docking (e.g., AutoDock Vina) predicts binding modes to receptors like COX-2 or EGFR .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
SAR studies require iterative modifications and assays:
- Substituent variation : Replace the 4-(trifluoromethyl)phenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) analogs to assess potency shifts .
- Bioisosteric replacement : Swap the tetrazole ring with triazoles or oxadiazoles to evaluate metabolic stability .
- Pharmacokinetic profiling : Measure logP, plasma stability, and CYP450 inhibition to link structural features to ADMET properties .
Q. How should contradictions in biological data (e.g., in vitro vs. in vivo efficacy) be resolved?
Discrepancies often arise from bioavailability or metabolite interference. Mitigation strategies include:
- Formulation optimization : Use nanoemulsions or liposomes to enhance solubility and tissue penetration .
- Metabolite identification : LC-MS/MS profiling of plasma/tissue samples detects active or toxic metabolites .
- Dose-response refinement : Adjust dosing regimens in animal models to align with in vitro IC₅₀ values .
Q. What advanced techniques validate the compound’s mechanism of action?
- X-ray crystallography : Co-crystallization with target proteins (e.g., kinases) reveals binding interactions .
- Cellular thermal shift assays (CETSA) : Confirm target engagement by measuring protein thermal stability shifts in cell lysates .
- RNA sequencing : Identify differentially expressed genes in treated vs. untreated cells to map signaling pathways .
Q. How can synthetic byproducts or impurities be characterized and minimized?
- HPLC-MS monitoring : Track reaction progress and identify side products (e.g., unreacted intermediates) .
- DoE (Design of Experiments) : Apply statistical models to optimize reaction parameters (temperature, stoichiometry) and reduce impurities .
- Green chemistry approaches : Replace toxic reagents (e.g., POCl₃) with safer alternatives (e.g., polymer-supported catalysts) .
Methodological Notes
- Data interpretation : Cross-reference spectral data (e.g., NMR shifts) with PubChem or Reaxys entries to resolve ambiguities .
- Safety protocols : Follow OSHA guidelines for handling tetrazole derivatives (e.g., PPE, fume hoods) due to potential mutagenicity .
- Reproducibility : Document reaction conditions (e.g., inert atmosphere, moisture control) meticulously, as tetrazole-thioether bonds are sensitive to hydrolysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
